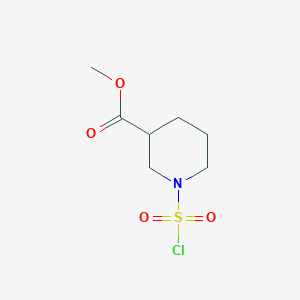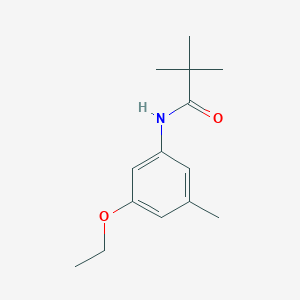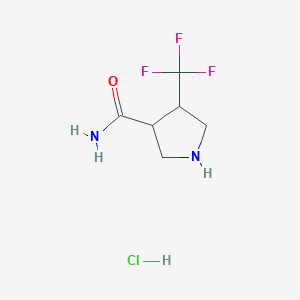![molecular formula C16H15N3O3 B13218153 2-[(2-Methoxyethyl)amino]-5-(3-nitrophenyl)benzonitrile](/img/structure/B13218153.png)
2-[(2-Methoxyethyl)amino]-5-(3-nitrophenyl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-Methoxyethyl)amino]-5-(3-nitrophenyl)benzonitrile is an organic compound with the molecular formula C16H15N3O3 It is characterized by the presence of a benzonitrile core substituted with a 2-methoxyethylamino group and a 3-nitrophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methoxyethyl)amino]-5-(3-nitrophenyl)benzonitrile typically involves the following steps:
Amination: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The amino group is further reacted with 2-methoxyethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems for monitoring and controlling reaction conditions is essential to maintain product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-[(2-Methoxyethyl)amino]-5-(3-nitrophenyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the nitro group to an amino group using reducing agents like hydrogen gas or sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of nitrobenzoic acid derivatives.
Reduction: Formation of aminobenzonitrile derivatives.
Substitution: Formation of substituted benzonitrile derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2-[(2-Methoxyethyl)amino]-5-(3-nitrophenyl)benzonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mecanismo De Acción
The mechanism of action of 2-[(2-Methoxyethyl)amino]-5-(3-nitrophenyl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(2-Methoxyethyl)amino]-5-nitrobenzonitrile
- 2-[(2-Methoxyethyl)amino]-5-cyanobenzonitrile
- 2-[(2-Methoxyethyl)amino]-5-chlorobenzonitrile
Uniqueness
2-[(2-Methoxyethyl)amino]-5-(3-nitrophenyl)benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the 2-methoxyethylamino and 3-nitrophenyl groups allows for unique interactions with molecular targets, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C16H15N3O3 |
|---|---|
Peso molecular |
297.31 g/mol |
Nombre IUPAC |
2-(2-methoxyethylamino)-5-(3-nitrophenyl)benzonitrile |
InChI |
InChI=1S/C16H15N3O3/c1-22-8-7-18-16-6-5-13(9-14(16)11-17)12-3-2-4-15(10-12)19(20)21/h2-6,9-10,18H,7-8H2,1H3 |
Clave InChI |
YYUHDHDSIGAVEG-UHFFFAOYSA-N |
SMILES canónico |
COCCNC1=C(C=C(C=C1)C2=CC(=CC=C2)[N+](=O)[O-])C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Benzyl-4,4-difluoro-octahydrocyclopenta[c]pyrrole](/img/structure/B13218075.png)
![{6-Azaspiro[3.4]octan-7-yl}methanol](/img/structure/B13218078.png)









![N-[(3R)-piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B13218142.png)

![3-[(2-Amino-3-methylbutyl)sulfanyl]-4-methyl-4H-1,2,4-triazole](/img/structure/B13218170.png)
